molecular formula C7H7BrF3N3S B13156958 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide CAS No. 1306605-65-1

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide

Katalognummer: B13156958
CAS-Nummer: 1306605-65-1
Molekulargewicht: 302.12 g/mol
InChI-Schlüssel: OBTWQVPVMWMMNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide is a chemical compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group

Vorbereitungsmethoden

The synthesis of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)-1H-pyrazole with a suitable propanethioamide derivative. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the development of bioactive compounds for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide can be compared with similar compounds such as:

    4-bromo-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-bromo-3-(trifluoromethyl)aniline: Another compound with similar substituents but different core structure.

    3-bromo-4-(trifluoromethyl)phenyl derivatives: Compounds with similar functional groups but different aromatic systems.

The uniqueness of this compound lies in its specific combination of substituents and the pyrazole core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1306605-65-1

Molekularformel

C7H7BrF3N3S

Molekulargewicht

302.12 g/mol

IUPAC-Name

3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanethioamide

InChI

InChI=1S/C7H7BrF3N3S/c8-4-3-14(2-1-5(12)15)13-6(4)7(9,10)11/h3H,1-2H2,(H2,12,15)

InChI-Schlüssel

OBTWQVPVMWMMNU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1CCC(=S)N)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.